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Compound of Interest

Compound Name:
3-Bromoquinoline-8-carboxylic

acid

Cat. No.: B581624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and potential biological activities of 3-Bromoquinoline-8-carboxylic acid. Due to the limited

availability of primary research in publicly accessible literature, this document consolidates

information from chemical suppliers and extrapolates data from closely related compounds to

offer a predictive and foundational resource for researchers.

Core Molecular Structure and Properties
3-Bromoquinoline-8-carboxylic acid is a halogenated derivative of quinoline-8-carboxylic

acid. The core structure consists of a quinoline ring system, which is a bicyclic heterocycle

composed of a benzene ring fused to a pyridine ring. In this specific molecule, a bromine atom

is substituted at the 3-position and a carboxylic acid group is present at the 8-position.

Table 1: Physicochemical Properties of 3-Bromoquinoline-8-carboxylic acid
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Property Value Source

CAS Number 1315366-78-9

Molecular Formula C₁₀H₆BrNO₂

Molecular Weight 252.06 g/mol

Canonical SMILES
C1=CC2=C(C(=C1)C(=O)O)N

=CC(=C2)Br

InChI Key
QMAXUQVGYIBBKN-

UHFFFAOYSA-N
[1]

Physical Form Solid (predicted) [1]

Synthesis and Spectroscopic Characterization
While a specific, detailed synthesis protocol for 3-Bromoquinoline-8-carboxylic acid is not

readily available in peer-reviewed literature, potential synthetic routes can be inferred from

established methods for similar quinoline derivatives.

A plausible synthetic approach could involve the construction of the quinoline ring system with

the desired substituents in place or the late-stage functionalization of a pre-existing quinoline-8-

carboxylic acid scaffold. Methodologies such as the Doebner-von Miller reaction, Friedländer

annulation, or Pfitzinger reaction are common for quinoline synthesis and could potentially be

adapted. Alternatively, direct bromination of quinoline-8-carboxylic acid could be explored,

though this may present challenges with regioselectivity. Another viable route could be a

Sandmeyer reaction starting from 3-aminoquinoline-8-carboxylic acid.[2]

Although experimentally obtained spectra are not publicly available, the expected

spectroscopic characteristics can be predicted based on the analysis of structurally related

compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic

region (approximately 7.0-9.0 ppm). The protons on the pyridine ring (at positions 2 and 4)

would likely be the most deshielded due to the influence of the nitrogen atom. The carboxylic
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acid proton would appear as a broad singlet at a significantly downfield chemical shift

(typically >10 ppm).

¹³C NMR: The carbon NMR spectrum should display ten distinct signals for the ten carbon

atoms in the molecule. The carboxyl carbon would be found in the typical range for

carboxylic acids (around 165-185 ppm). The carbon atom attached to the bromine (C-3)

would also have a characteristic chemical shift.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups

present.[3][4]

Table 2: Predicted IR Absorption Bands for 3-Bromoquinoline-8-carboxylic acid

Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

O-H (Carboxylic Acid) 2500-3300
Very broad band due to

hydrogen bonding.

C=O (Carboxylic Acid) 1710-1760 Strong, sharp absorption.

C=C and C=N (Aromatic) 1450-1600
Multiple sharp bands of

variable intensity.

C-Br 500-600 Weak to medium absorption.

2.2.3. Mass Spectrometry (MS)

The mass spectrum should show a characteristic molecular ion peak (M⁺). Due to the presence

of a bromine atom, a prominent M+2 peak of nearly equal intensity to the M⁺ peak is expected,

arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Biological Activity
Information from chemical suppliers suggests that 3-Bromoquinoline-8-carboxylic acid
possesses several biological activities, though primary research data to confirm these claims

and provide quantitative metrics is not currently available in the public domain.
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The compound is reported to have potent antagonist activity against mineralocorticoid

receptors. Mineralocorticoid receptor antagonists are a class of drugs that block the effects of

aldosterone, a hormone that regulates sodium and potassium balance.[5] This antagonism can

be beneficial in conditions like hypertension and heart failure.

The mechanism of action would involve the binding of 3-Bromoquinoline-8-carboxylic acid to

the mineralocorticoid receptor, thereby preventing aldosterone from binding and activating it.

This would, in turn, inhibit the downstream signaling cascade that leads to sodium and water

retention.

3-Bromoquinoline-8-carboxylic acid is also suggested to have antifungal, antibacterial, and

anti-inflammatory activities. Many quinoline derivatives are known to exhibit a broad spectrum

of antimicrobial and anti-inflammatory effects.[6][7][8][9][10][11][12] The presence of the

bromine atom and the carboxylic acid group on the quinoline scaffold are likely key to these

purported activities.

Experimental Workflows and Logical Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical

experimental workflow for the characterization of a novel quinoline derivative like 3-
Bromoquinoline-8-carboxylic acid, and the general mechanism of mineralocorticoid receptor

antagonism.
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Figure 1: A hypothetical workflow for the synthesis, characterization, and biological evaluation

of 3-Bromoquinoline-8-carboxylic acid.
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Figure 2: A simplified diagram illustrating the mechanism of mineralocorticoid receptor

antagonism.
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Conclusion
3-Bromoquinoline-8-carboxylic acid is a molecule of interest with potential applications in

drug discovery, particularly in the areas of cardiovascular disease, infectious diseases, and

inflammation. While current publicly available data is limited, this guide provides a foundational

understanding of its structure and predicted properties. Further experimental investigation is

necessary to fully elucidate its synthetic pathways, confirm its spectroscopic characteristics,

and quantitatively assess its biological activities. This document serves as a starting point for

researchers aiming to explore the therapeutic potential of this and related quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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